molecular formula C12H9BrN2O2S B5706632 N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide

N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide

Cat. No. B5706632
M. Wt: 325.18 g/mol
InChI Key: IFNSAVJFPQFFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide, also known as BTCP, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazide derivative of a thiophene carboxylic acid and has been found to possess a range of interesting properties that make it a promising candidate for use in various research fields.

Mechanism of Action

The mechanism of action of N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are important for cancer cell survival. Specifically, N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In addition, N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is important for cell growth and survival.
Biochemical and Physiological Effects:
N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide has been found to have anti-inflammatory and antioxidant properties. Studies have also shown that N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide can improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide in scientific research is its potent anti-cancer activity. This makes it a promising candidate for use in cancer research and drug development. However, one of the limitations of using N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide. One area of interest is in the development of N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide-based cancer therapies. Studies have shown that N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide has potent anti-cancer activity, and further research is needed to determine its potential as a cancer treatment. Another area of interest is in the development of N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide-based therapies for other diseases, such as diabetes and inflammation. Finally, further research is needed to fully understand the mechanism of action of N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide and to identify potential targets for drug development.

Synthesis Methods

The synthesis of N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide involves the reaction of 3-bromobenzoyl chloride with 2-thiophenecarbohydrazide in the presence of a base such as triethylamine. The reaction proceeds via an acylation mechanism, resulting in the formation of the desired product. The synthesis of N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide has been optimized to yield high purity and high yields of the compound.

Scientific Research Applications

N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This activity is thought to be due to the ability of N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N'-(3-bromobenzoyl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2S/c13-9-4-1-3-8(7-9)11(16)14-15-12(17)10-5-2-6-18-10/h1-7H,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNSAVJFPQFFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-bromobenzoyl)thiophene-2-carbohydrazide

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